molecular formula C9H16O B1346617 2-Propylcyclohexanone CAS No. 94-65-5

2-Propylcyclohexanone

Cat. No. B1346617
CAS RN: 94-65-5
M. Wt: 140.22 g/mol
InChI Key: OCJLPZCBZSCVCO-UHFFFAOYSA-N
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Description

2-Propylcyclohexanone is a chemical compound with the molecular formula C9H16O . It has an average mass of 140.223 Da and a monoisotopic mass of 140.120117 Da . It is also known by other names such as 2-propylcyclohexan-1-one .


Molecular Structure Analysis

The molecular structure of 2-Propylcyclohexanone consists of a six-membered carbon ring with a ketone functional group and a propyl side chain . The IUPAC Standard InChI is InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h8H,2-7H2,1H3 .


Physical And Chemical Properties Analysis

2-Propylcyclohexanone is a liquid at room temperature . It has a molecular weight of 140.23 .

Scientific Research Applications

Analytical Characterization

  • 2-Propylcyclohexanone and related compounds have been characterized for their psychoactive properties. Gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy are used for analytical characterization in biological matrices like blood, urine, and vitreous humor (De Paoli et al., 2013).

Industrial Synthesis and Applications

  • The compound is crucial in synthesizing cis-4-Propylcyclohexanol, an intermediate in manufacturing trans-2-(4-propylcyclohexyl)-1,3-propanediol, used in liquid crystal displays. A green production method for cis-4-Propylcyclohexanol has been developed using mutant alcohol dehydrogenase coupled with glucose dehydrogenase (Wu et al., 2022).

Hydrodeoxygenation in Polymer Production

  • Cyclohexanols derived from lignin, including propylcyclohexanol, are used as feedstock in polymer, spice, and medicine production. Co/TiO2 catalysts demonstrate promising hydrodeoxygenation activity, important for industrial applications (Liu et al., 2017).

Corrosion Inhibition

  • 2-Cyclohexenylcyclohexanone, a related compound, serves as a corrosion inhibitor for carbon steel in hydrochloric acid solutions. Its adsorption properties are critical in reducing material degradation (Ostapenko et al., 2014).

Pharmaceutical andBioactive Compound Synthesis

  • 2-Propylcyclohexanone derivatives have been explored in the synthesis of new bioactive heterocyclic compounds. These compounds show potential in various industrial applications, including drug, pesticide, and cosmetic manufacturing, due to their antimicrobial and surface activities (El-Sayed & Almalki, 2017).

Fragrance Ingredient Safety

  • Derivatives like 2-Cyclohexylcyclohexanone have been evaluated for safety in fragrance applications. Studies assess genotoxicity, toxicity, reproductive toxicity, and environmental safety, ensuring their safe use in consumer products (Api et al., 2020).

Antineoplastic Agent Synthesis

  • Bis-arylidenecycloalkanones, structurally related to 2-Propylcyclohexanone, are synthesized and tested for cytotoxic activity against cancer cells. These studies contribute to developing new antineoplastic agents (Cersosimo et al., 2015).

Catalysis in Chemical Industry

  • The compound and its derivatives are integral in catalytic processes like selective hydrogenation of phenols to cyclohexanone, an important intermediate in polyamide manufacture (Wang et al., 2011).

Synthesis of Heterocycles

  • 2-Propylcyclohexanone derivatives are employed in synthesizing various heterocyclic compounds, vital in pharmaceutical and biologically active compound synthesis (Mikhailovskii et al., 2010).

Photopolymerization and Photodynamic Therapy

  • Derivatives of 2-Propylcyclohexanone, like bis(arylidene)cycloalkanone compounds, are studied for their photophysical and photochemical properties. These studies are significant for applications in photopolymerization and photodynamic therapy, highlighting the role of alicyclic ring size in these properties (Zou et al., 2012).

Catalytic Asymmetric Synthesis

  • 2-Propylcyclohexanone derivatives are used in catalytic asymmetric synthesis, contributing to the construction of chiral quaternary carbon centers. This synthesis process, utilizing chiral ammonium bromide as a phase-transfer catalyst, is important in creating optically enriched compounds (Kano et al., 2013).

Inclusion Compounds

  • Studies on 2-Propylcyclohexanone derivatives explore their role in forming inclusion compounds with other molecules. These findings are useful in understanding the interactions and potential applications in molecular recognition and host-guest chemistry (Barton et al., 2015).

Safety And Hazards

2-Propylcyclohexanone is classified as a flammable liquid (Category 3, H226) and can cause skin irritation (Category 2, H315), serious eye damage (Category 1, H318), and respiratory irritation (H335) . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding the generation of vapor or mist, keeping away from flames and hot surfaces, and using explosion-proof equipment .

properties

IUPAC Name

2-propylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJLPZCBZSCVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870429
Record name Cyclohexanone, 2-propyl-
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Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylcyclohexanone

CAS RN

94-65-5
Record name 2-Propylcyclohexanone
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Record name Cyclohexanone, 2-propyl-
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Record name 2-PROPYLCYCLOHEXANONE
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Record name Cyclohexanone, 2-propyl-
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Record name Cyclohexanone, 2-propyl-
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Record name 2-propylcyclohexanone
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Synthesis routes and methods

Procedure details

A solution of commercially available 1-cyclohex-1-enylpyrrolidine 1(5 g, 99.2 mmol) and propyl bromide (36 mL, 4 eq) in benzene was refluxed at 90° C. for overnight. Another 4 eq of propyl bromide (36 mL) was added and refluxing was continued for overnight. The reaction mixture was cooled to room temperature. 30 mL of water was added, and the resulting solution refluxed for 1 hour. After cooling to room temperature, 30 mL of 1M H2SO4 was added and the solution stirred for 10 minutes. The mixture was extracted with ether, and the combined organic extracts were washed with NaHCO3, H2O, brine, and dried over MgSO4. Purification by column chromatography using EtOAc/hex (1:3) as eluant afforded 2.12 g (15.3%) of 2-propylcyclohexanone. Spectroscopic data: 1H NMR (CDCl3, 300 MHz) δ=0.90 (t, 3H, J=7.035 Hz), 1.14-1.45 (m, 5H), 1.63-1.88 (m, 4H), 1.99-2.14 (m, 2H), 2.23-2.42 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Yield
15.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Propylcyclohexanone

Citations

For This Compound
119
Citations
AB Smith III, WC Agosta - The Journal of Organic Chemistry, 1972 - ACS Publications
… shown to be 2-propylcyclohexanone (4) by comparison of its ir spectrum andvpc retention time with those of a sample preparedby hydrogenation of 1 in methanol over palladium on …
Number of citations: 18 pubs.acs.org
G Pitzl - 1945 - search.proquest.com
The purpose of this work was to study the Beckmann rearrangement of 2-propylcyclohexanone oxime. This study involved the preparation of the oxime by a series of reactions, …
Number of citations: 0 search.proquest.com
MS Kablaoui - The Journal of Organic Chemistry, 1974 - ACS Publications
Methyl 3-Acetoxy-A9 (11,-fusidate (2). To a stirred solution of methyl 3-acetoxyfusidate (lb, 5· 6 100 mg) in benzene (20 ml) under an atmosphere of Na was added dropwise a solution …
Number of citations: 10 pubs.acs.org
T Chihara, K Tanaka - Bulletin of the Chemical Society of Japan, 1979 - journal.csj.jp
… The substituent effects were studied by means of competitive hydrogenation of 1 and its alkyl derivatives (2-methyl-, 2-ethyl-, and 2-propylcyclohexanone abbreviated subsequently to …
Number of citations: 11 www.journal.csj.jp
T Chihara, K Tanaka - Bulletin of the Chemical Society of Japan, 1980 - journal.csj.jp
… As predicted previously, 2-methyl-, 2-ethyl-, and 2-propylcyclohexanone have exhibited nearly identical temperature dependencies in adsorption and hydrogenation, while …
Number of citations: 6 www.journal.csj.jp
AI Meyers, SK White, LM Fuentes - Tetrahedron Letters, 1983 - Elsevier
By use of 13 C analyses and/or HPLC, the diastereomers derived from acetal formation of S(+)-2-propylcyclohexanone and 1,2-glycols may be quantitatively determined. …
Number of citations: 13 www.sciencedirect.com
KD Holland, DK Naritoku, AC McKeon… - Molecular …, 1990 - ASPET
… Cyclohexanones with larger alkyl substituents in the 2-position, 2-propylcyclohexanone and 2-t-butylcyclohexanone, caused clonic seizures following injection into mice. Of the …
Number of citations: 37 molpharm.aspetjournals.org
T Ghihara, K Tanaka - jlc.jst.go.jp
… As predicted previously, 2-methyl-, 2-ethyl-, and 2-propylcyclohexanone have exhibited nearly identical temperature dependencies in adsorption and hydrogénation, while …
Number of citations: 0 jlc.jst.go.jp
BB Elsner, HE Strauss - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… 2-Allylcyclohexanone (11) was hydrogenated in the presence of palladium-strontium carbonate to 2-propylcyclohexanone (with Raney nickel even at room temperature and …
Number of citations: 0 pubs.rsc.org
JW Cusic - Journal of the American Chemical Society, 1949 - ACS Publications
… Addition ofcobaltous chloride did not affect the yield of 2-propylcyclohexanone. Direct alkylation … The addition of various Grignard reagents to 2ethyl- and 2-propylcyclohexanone gave a …
Number of citations: 10 pubs.acs.org

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